molecular formula C20H24N6O3S B2794537 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine CAS No. 1251547-48-4

2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine

Cat. No.: B2794537
CAS No.: 1251547-48-4
M. Wt: 428.51
InChI Key: HWWINXCBDYFGPE-UHFFFAOYSA-N
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Description

2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine is a complex organic compound that features a combination of pyrazole, imidazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine involves multiple steps, including the formation of the pyrazole, imidazole, and pyridine rings, followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]benzene
  • **2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]thiophene

Uniqueness

The uniqueness of 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine lies in its combination of three different heterocyclic rings, which provides a versatile scaffold for drug design and development. This structural diversity allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-[5-(3-methylpiperidin-1-yl)sulfonylpyridin-2-yl]imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-14-5-4-8-25(11-14)30(28,29)17-6-7-19(21-10-17)24-12-18(22-13-24)20(27)26-16(3)9-15(2)23-26/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWINXCBDYFGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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